

Technical Guide: 2-Nitrophenyl -D-Ribofuranoside as a Chromogenic Substrate

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Compound of Interest

Compound Name:	<i>.beta.-D-Ribofuranoside, 2-nitrophenyl</i>
CAS No.:	195385-91-2
Cat. No.:	B1170845

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Executive Summary

2-Nitrophenyl

-D-ribofuranoside (ONP-Rib) is a synthetic chromogenic substrate designed for the quantitative and qualitative assessment of

-D-ribofuranosidase activity. Unlike the ubiquitous

-galactosidase assays (using ONPG), the detection of ribofuranosidase activity serves a specialized niche in diagnostic microbiology—specifically for the differentiation of Enterobacteriaceae and the identification of specific Gram-negative pathogens.

Upon enzymatic hydrolysis, ONP-Rib releases 2-nitrophenol (o-nitrophenol), a compound that undergoes a tautomeric shift in alkaline conditions to produce a distinct yellow chromophore measurable at 405–420 nm. This guide outlines the chemical mechanism, diagnostic utility, and a validated experimental protocol for its use.

Chemical & Mechanistic Foundation

Structural Properties

The substrate consists of a D-ribose sugar moiety linked via a

-glycosidic bond to a 2-nitrophenyl group. The steric positioning of the nitro group at the ortho position (relative to the hydroxyl release site) distinguishes it from its para isomer (PNP-Rib), often conferring different solubility and enzyme affinity profiles.

Property	Specification
IUPAC Name	2-Nitrophenyl -D-ribofuranoside
CAS Number	59495-69-1 (Generic for Nitrophenyl-Rib, specific isomers vary)
Molecular Formula	
Molecular Weight	271.22 g/mol
Leaving Group	2-Nitrophenol ()
Detection	420 nm (Alkaline pH)

Reaction Mechanism

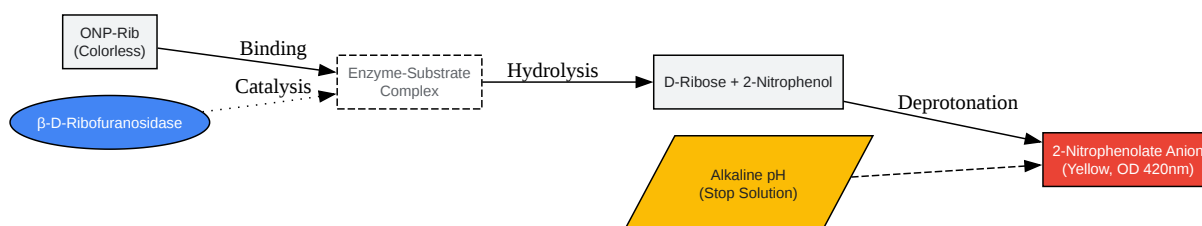
The core utility of ONP-Rib relies on the specific cleavage of the

-ribosidic linkage by

-D-ribofuranosidase. The reaction proceeds via a hydrolysis mechanism, releasing the ribose sugar and the chromogenic aglycone.^[1]

Key Mechanistic Step: The enzyme attacks the anomeric carbon of the ribose, displacing the 2-nitrophenol group. At neutral pH, 2-nitrophenol is colorless/pale yellow. However, the addition of a basic stop solution (e.g.,

) deprotonates the phenolic hydroxyl group, forming the 2-nitrophenolate anion, which exhibits intense yellow resonance.



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Caption: Figure 1.[2] Enzymatic hydrolysis pathway of ONP-Rib yielding the chromogenic nitrophenolate anion.

Diagnostic Applications in Microbiology[2][3][4][5][6]

While less common than the ONPG test for

-galactosidase, the ONP-Rib assay is a powerful discriminator for specific Gram-negative bacteria. The presence of

-ribofuranosidase is a distinguishing trait for the majority of Enterobacteriaceae, whereas specific pathogens lack this enzyme.

The Ribosidase Differentiation Profile

Research by Butterworth et al. (2004) established the "Ribosidase Test" as a key tool for separating *Yersinia* and *Proteus* species from other enteric bacteria.

Bacterial Group	-Ribofuranosidase Activity	Interpretation
Enterobacteriaceae (General)	Positive (+)	E. coli, Salmonella, Shigella, Klebsiella, Enterobacter
Yersinia spp.	Negative (-)	Distinguishes Y. enterocolitica from other enterics
Proteus spp.	Negative (-)	Distinguishes Proteus from Providencia/Morganella
Vibrio spp.	Negative (-)	V. cholerae is typically negative

Clinical Significance: In a mixed culture suspected of containing Salmonella or Shigella (Positive), a Negative result strongly suggests the presence of Proteus or Yersinia, prompting different therapeutic or isolation pathways.

Experimental Framework: Standard Assay Protocol

This protocol describes a self-validating system for quantifying

-D-ribofuranosidase activity in bacterial lysates or purified enzyme preparations.

Reagents Preparation

- Assay Buffer (pH 7.2): 100 mM Sodium Phosphate buffer. (Alternative: HEPES for metal-dependent ribosidases).

- Substrate Stock (10 mM): Dissolve 27.1 mg of 2-Nitrophenyl

-D-ribofuranoside in 10 mL of deionized water. Note: If solubility is poor, predissolve in minimal DMSO (max 5% final vol) before adding water.

- Stop Solution: 1 M

(Sodium Carbonate). High pH is critical to maximize the extinction coefficient of the product.

Protocol Steps

- Equilibration: Pre-warm Assay Buffer and Enzyme samples to 37°C.
- Reaction Mix:
 - 450 μ L Assay Buffer
 - 50 μ L Substrate Stock (Final conc: 1 mM)
- Initiation: Add 50 μ L of Enzyme preparation/Cell Lysate. Mix by inversion.
- Incubation: Incubate at 37°C for exactly 10–30 minutes (linear phase).
- Termination: Add 500 μ L of Stop Solution. The mixture should turn yellow if activity is present.^{[3][4]}
- Measurement: Read Absorbance at 420 nm (A₄₂₀) against a blank (Buffer + Substrate + Stop Solution, no enzyme).

Quantification (Beer-Lambert Law)

Calculate enzyme activity using the extinction coefficient (

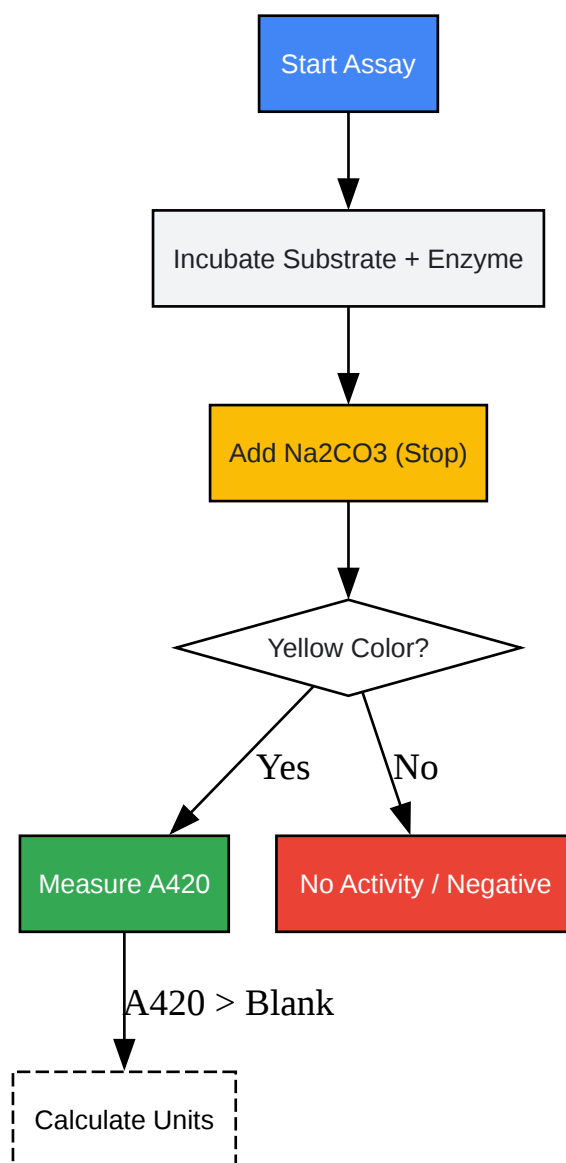
) of 2-nitrophenol.

- : Absorbance of Sample - Blank
- : Total reaction volume (mL)
- : Extinction coefficient of 2-nitrophenol (at pH > 9)
- : Incubation time (min)
- : Volume of enzyme added (mL)
- : Path length (usually 1 cm)

Troubleshooting & Optimization (Self-Validating Checks)

To ensure "Trustworthiness" (E-E-A-T), perform these checks:

- Spontaneous Hydrolysis Check: Always run a "No Enzyme" control. Nitrophenyl glycosides can slowly hydrolyze in warm, alkaline buffers. If the blank turns yellow (), prepare fresh substrate or lower the storage temperature.
- pH Validation: The yellow color of 2-nitrophenol is pH-dependent. If the Stop Solution does not raise the pH above 8.5, the extinction coefficient will be lower, leading to underestimated activity. Verify final pH with a strip.
- Turbidity Correction: For whole-cell assays, cell debris can scatter light at 420 nm. Centrifuge the reaction mix after adding the stop solution but before reading absorbance to remove cells.



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Caption: Figure 2. Logic flow for the standard ONP-Rib assay execution.

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